

Unlocking the Potential of Samarium-Cobalt Magnets at Cryogenic Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-cobalt

Cat. No.: B12055056

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the physical properties of **samarium-cobalt** (SmCo) rare-earth magnets at cryogenic temperatures. Tailored for researchers, scientists, and professionals in drug development and other high-technology fields, this document synthesizes available data on the magnetic, thermal, mechanical, and electrical characteristics of SmCo magnets under extreme cold conditions. As applications in areas such as medical imaging, high-energy physics, and aerospace engineering continue to push the boundaries of material performance, a thorough understanding of how these materials behave in cryogenic environments is paramount.

Samarium-cobalt magnets are renowned for their high magnetic strength, exceptional temperature stability, and resistance to demagnetization.^{[1][2]} This guide confirms and quantifies their suitability for cryogenic applications, detailing the enhancement of key magnetic properties at temperatures approaching absolute zero.

Magnetic Properties at Cryogenic Temperatures

Sintered **samarium-cobalt** magnets, available in two primary series, SmCo5 and Sm2Co17, exhibit favorable magnetic characteristics as temperatures decrease.^{[1][2]} In general, the remanence (Br), a measure of the magnetic flux density remaining in a magnet after the removal of an external magnetic field, shows a modest increase at cryogenic temperatures.

More significantly, the intrinsic coercivity (H_{ci}), which indicates the magnet's resistance to demagnetization, increases substantially in the cold.^[3] This behavior makes SmCo magnets exceptionally stable and reliable for use in devices operating at cryogenic temperatures.

While specific quantitative data at standard cryogenic points (77K and 4.2K) is not always readily available in consolidated tables, the trend of improved performance is well-documented. The temperature coefficient of remanence for Sm₂Co₁₇ is typically around -0.03%/°C in the range of -100°C to +20°C.

Table 1: Typical Room Temperature Magnetic and Physical Properties of Sintered SmCo Magnets

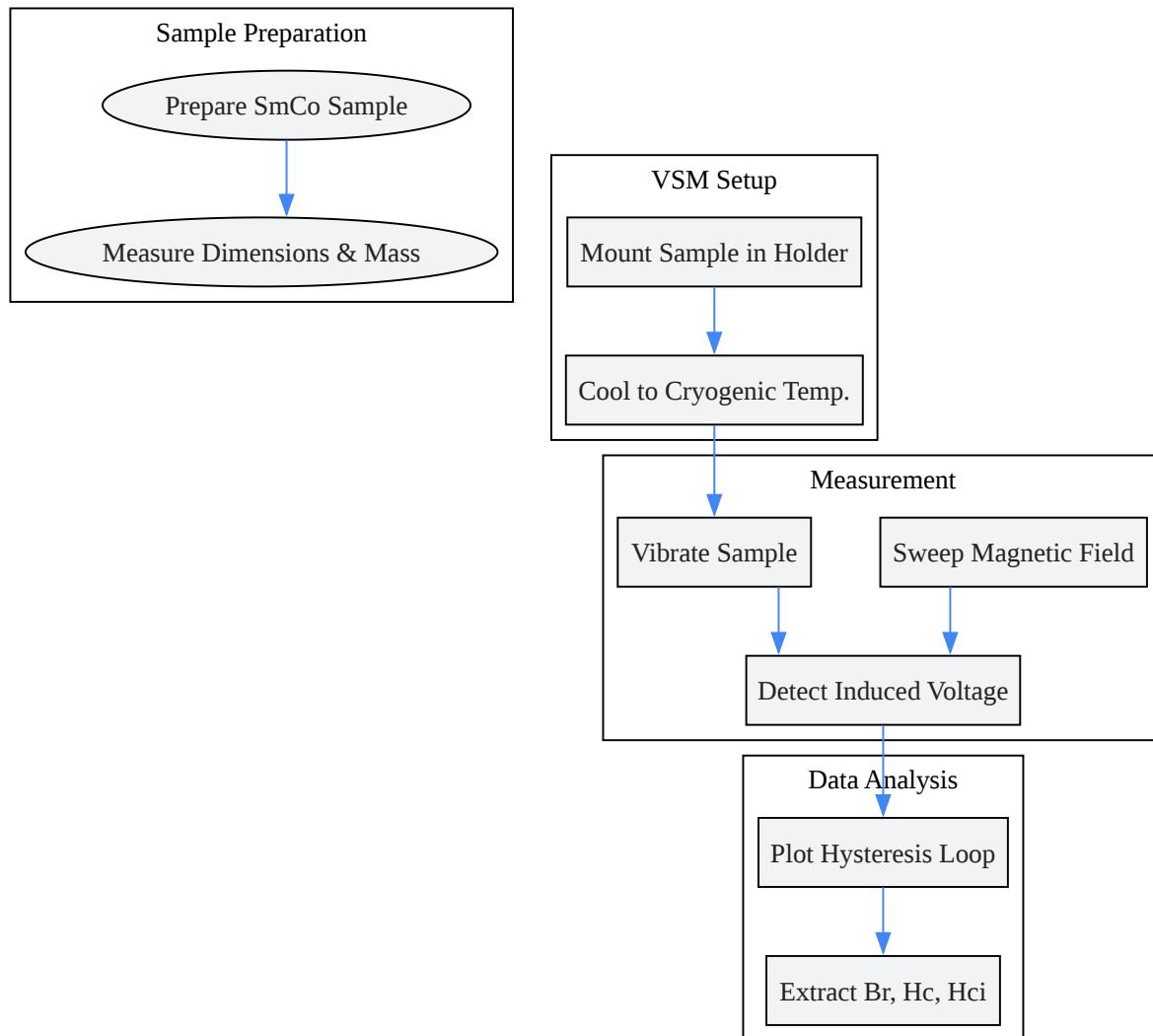
Property	SmCo5	Sm2Co17	Unit
Magnetic Properties			
Remanence (Br)	0.82 - 1.16	1.0 - 1.25	T
Coercive Force (Hc)	600 - 2000	450 - 1600	kA/m
Intrinsic Coercivity (Hci)	>1194	>955	kA/m
Maximum Energy Product (BH)max	128 - 200	191 - 255	kJ/m ³
Thermal Properties			
Curie Temperature (Tc)	~750	~800	°C
Max. Operating Temperature	~250	~350	°C
Reversible Temp. Coeff. of Br (α)	-0.045 (-100 to 20°C)	-0.030 (-100 to 20°C)	%/°C
Reversible Temp. Coeff. of Hci (β)	~-0.28	~-0.20	%/°C
Thermal Conductivity	~11	~10	W/(m·K)
Coefficient of Thermal Expansion (parallel to M)	~6	~8-10	x 10 ⁻⁶ /°C
Coefficient of Thermal Expansion (perp. to M)	~13	~11	x 10 ⁻⁶ /°C
Mechanical Properties			
Density	8.2 - 8.4	8.3 - 8.5	g/cm ³
Vickers Hardness	400 - 600	500 - 650	HV
Tensile Strength	~40	~35	MPa

Compressive Strength	~650	~800	N/mm ²
<hr/>			
Electrical Properties			
Electrical Resistivity	5 - 6	8 - 10	μΩ·cm

Note: The values presented are typical and can vary depending on the specific grade and manufacturer. The temperature coefficients for Br are provided for a sub-zero range, indicating the general trend at lower temperatures.

Experimental Protocols for Cryogenic Characterization

Accurate characterization of SmCo magnets at cryogenic temperatures requires specialized equipment and procedures. The following sections outline the methodologies for key experiments.


Magnetic Property Measurement

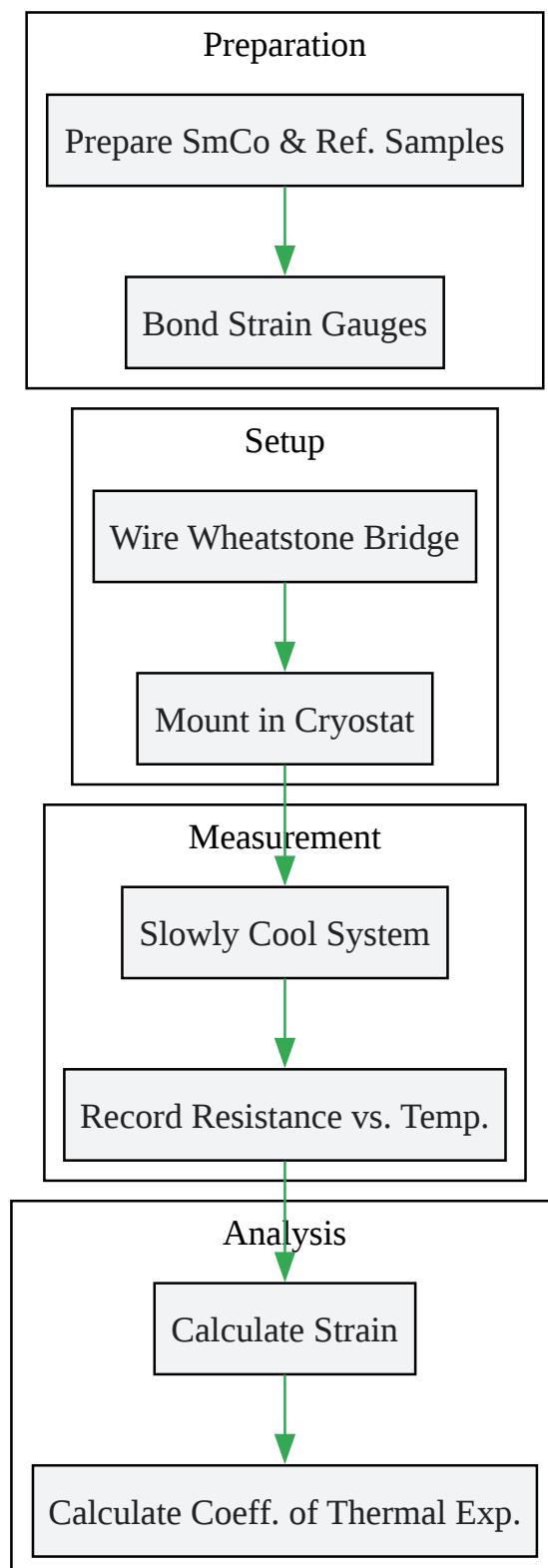
A Vibrating Sample Magnetometer (VSM) is the standard instrument for measuring the magnetic properties of materials.^[4] For cryogenic measurements, the VSM is integrated with a cryostat, typically a closed-cycle refrigerator or a liquid helium dewar, allowing for temperature control from room temperature down to as low as 1.6K.^{[5][6]}

Experimental Workflow:

- **Sample Preparation:** A small, regularly shaped sample of the SmCo magnet is prepared. The dimensions and mass are precisely measured to allow for the calculation of magnetization from the measured magnetic moment.
- **Mounting:** The sample is mounted on a non-magnetic sample holder, which is then attached to the end of a long, thermally insulating rod that connects to the vibration transducer at the top of the apparatus.
- **Cooling:** The sample chamber is evacuated and then backfilled with a small amount of helium exchange gas to ensure good thermal contact. The cryostat is then used to cool the sample to the desired cryogenic temperature (e.g., 77K or 4.2K).

- **Measurement:** The sample is made to vibrate sinusoidally within a uniform magnetic field generated by an electromagnet or a superconducting magnet.^[4] The oscillating magnetic field from the sample induces a voltage in a set of pickup coils. This voltage is proportional to the magnetic moment of the sample.
- **Hysteresis Loop:** By sweeping the external magnetic field from a large positive value to a large negative value and back, a full hysteresis loop is traced. From this loop, the remanence (B_r), coercive force (H_c), and intrinsic coercivity (H_{ci}) can be determined at the specific cryogenic temperature.

[Click to download full resolution via product page](#)


VSM Measurement Workflow

Thermal Expansion Measurement

The strain gauge method is a common and effective technique for measuring the thermal expansion of materials at cryogenic temperatures.^{[4][7][8]} This method relies on the change in electrical resistance of a strain gauge bonded to the material as it expands or contracts.

Experimental Workflow:

- **Sample and Reference Preparation:** A sample of the SmCo magnet and a reference material with a known low thermal expansion (e.g., fused silica) are prepared with flat, clean surfaces.
- **Strain Gauge Bonding:** A strain gauge is carefully bonded to both the SmCo sample and the reference material using a cryogenically suitable adhesive.
- **Wiring and Mounting:** The strain gauges are wired in a Wheatstone bridge configuration to allow for differential measurement, which cancels out the temperature-induced resistance changes in the gauges themselves. The sample and reference are mounted in a cryostat.
- **Cooling and Data Acquisition:** The temperature in the cryostat is slowly lowered. The change in resistance of the strain gauges, corresponding to the strain on the materials, is recorded as a function of temperature.
- **Calculation:** The coefficient of thermal expansion is calculated from the measured strain and the change in temperature.

[Click to download full resolution via product page](#)

Thermal Expansion Measurement Workflow

Mechanical Property Testing

Due to their brittle nature, the mechanical properties of sintered SmCo magnets at cryogenic temperatures are of significant interest. Standard mechanical tests such as tensile, compressive, and flexural strength tests can be adapted for cryogenic conditions.

Experimental Workflow:

- Specimen Preparation: Test specimens are machined to standardized dimensions (e.g., as per ASTM standards for brittle materials).
- Cryogenic Environment: The test is performed within a cryogenic chamber or by immersing the specimen and grips in a dewar of liquid nitrogen (77K) or liquid helium (4.2K).
- Load Application: A universal testing machine applies a controlled load (tensile, compressive, or flexural) to the specimen until fracture.
- Data Acquisition: The applied load and the resulting displacement are continuously recorded.
- Property Determination: From the load-displacement curve, key mechanical properties such as ultimate tensile strength, compressive strength, flexural strength, and modulus of elasticity can be determined.

Summary and Outlook

Samarium-cobalt magnets demonstrate excellent physical properties at cryogenic temperatures, making them a prime choice for a wide range of advanced applications. Their magnetic properties, particularly intrinsic coercivity, are enhanced at low temperatures, ensuring stable operation. While comprehensive tabulated data at specific cryogenic points remains somewhat sparse in publicly available literature, the established trends and available room-temperature data provide a strong foundation for design and application development. Further research to populate detailed databases of cryogenic properties would be highly beneficial to the scientific and engineering communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. e-magnetsuk.com [e-magnetsuk.com]
- 2. stanfordmagnets.com [stanfordmagnets.com]
- 3. arnoldmagnetics.com [arnoldmagnetics.com]
- 4. Characterizing Permanent Magnet Materials With a Vibrating Sample Magnetometer - Magnetics Magazine [magneticsmag.com]
- 5. Cryogenic Limited - Vibrating Sample Magnetometer (VSM) [cryogenic.co.uk]
- 6. Low Temperature Vibrating Sample Magnetometr Cryogenic Limited (CRYOGENIC) – Research Infrastructure [nano.ceitec.cz]
- 7. researchgate.net [researchgate.net]
- 8. journal.bcrec.id [journal.bcrec.id]
- To cite this document: BenchChem. [Unlocking the Potential of Samarium-Cobalt Magnets at Cryogenic Temperatures: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055056#samarium-cobalt-physical-properties-at-cryogenic-temperatures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com